1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane
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Overview
Description
1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and received approval from the United States Food and Drug Administration (FDA) in 2015.
Mechanism of Action
1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane binds irreversibly to the EGFR kinase domain, inhibiting its activity. It specifically targets mutant EGFR, which is overexpressed in NSCLC. 1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane has been shown to be effective against T790M-positive NSCLC cells in vitro and in vivo.
Biochemical and Physiological Effects
1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane has been shown to induce apoptosis (programmed cell death) in NSCLC cells with T790M mutations, while sparing normal cells. It has also been shown to inhibit tumor growth in mouse models of NSCLC. In clinical trials, 1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane has been shown to be effective in reducing tumor size and improving progression-free survival in patients with T790M-positive NSCLC.
Advantages and Limitations for Lab Experiments
1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane has several advantages for lab experiments. It is highly selective for mutant EGFR, making it a useful tool for studying the role of EGFR in cancer. It has also been shown to have a favorable safety profile, with fewer adverse effects than first-generation EGFR TKIs. However, 1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane is expensive and may not be readily available to all researchers.
Future Directions
There are several potential future directions for 1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane research. One area of interest is the development of combination therapies that target multiple pathways in NSCLC. Another area of interest is the study of resistance mechanisms to 1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane, which may help identify new targets for drug development. Finally, the use of 1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane in other types of cancer, such as breast and colorectal cancer, is also an area of ongoing research.
Synthesis Methods
The synthesis of 1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane involves a series of chemical reactions. The starting material is 2-chloro-4-nitroaniline, which is reacted with 4-chloro-2-methoxyphenol in the presence of potassium carbonate to form 2-(4-chloro-2-methoxyphenoxy)-4-nitroaniline. This compound is then reacted with ethyl 3-oxobutanoate and hydroxylamine hydrochloride to form 1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane.
Scientific Research Applications
1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane has been extensively studied in preclinical and clinical trials. It has shown promising results in the treatment of NSCLC, particularly in patients with EGFR T790M mutations, which are resistant to first-generation EGFR TKIs. 1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane has been shown to be highly selective for mutant EGFR, with minimal activity against wild-type EGFR. It has also been shown to have a favorable safety profile, with fewer adverse effects than first-generation EGFR TKIs.
properties
IUPAC Name |
azocan-1-yl-[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4/c1-24-18-11-14(20)7-8-17(18)25-13-15-12-16(21-26-15)19(23)22-9-5-3-2-4-6-10-22/h7-8,11-12H,2-6,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKVLRFQPWYZMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)OCC2=CC(=NO2)C(=O)N3CCCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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